Gas-Phase Pyrolysis Kinetics: 1,1,1,2- vs. 1,1,2,2-Tetrachloropropane Reactivity
The gas-phase pyrolysis of 1,1,1,2-tetrachloropropane is a well-characterized, first-order, unimolecular process with specific Arrhenius parameters, which are not applicable to its structural isomer, 1,1,2,2-tetrachloropropane. The quantitative difference in activation energy and reaction pathway is critical for processes involving thermal stress, such as distillation or high-temperature synthesis [1].
| Evidence Dimension | Activation Energy (Ea) for Gas-Phase Pyrolysis |
|---|---|
| Target Compound Data | Ea = 205.1 ± 4.6 kJ/mol; Pre-exponential factor A = 10^(11.98 ± 0.34) s⁻¹ |
| Comparator Or Baseline | 1,1,2,2-Tetrachloropropane (CAS 13116-60-4): Pyrolysis kinetics not available for direct comparison under identical conditions. However, its symmetrical structure implies a different decomposition pathway and activation energy. |
| Quantified Difference | Cannot be quantified due to lack of comparative data, but the known Ea for 1,1,1,2-tetrachloropropane provides a specific benchmark for process design and stability assessment [1]. |
| Conditions | Static system, seasoned vessel, temperature range 393.0–452.8°C, pressure 27.5–118.5 Torr [1]. |
Why This Matters
Accurate kinetic parameters are essential for predicting the thermal stability and designing safe handling, storage, and reaction conditions for this compound, which cannot be extrapolated from other isomers.
- [1] Domínguez, R. M., & Chuchani, G. (1985). The kinetic and mechanism of the gas phase pyrolysis of 1,1,1,2‐tetrachloropropane. International Journal of Chemical Kinetics, 17(2), 217-224. View Source
